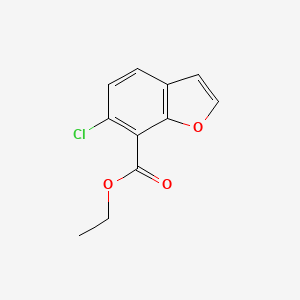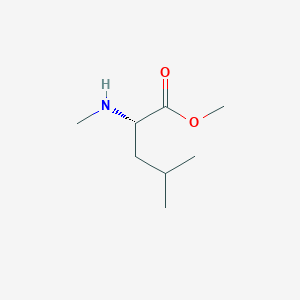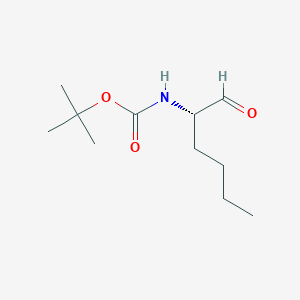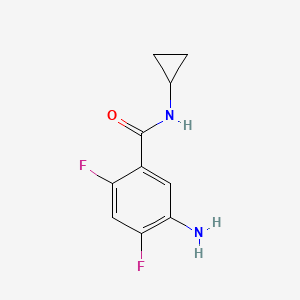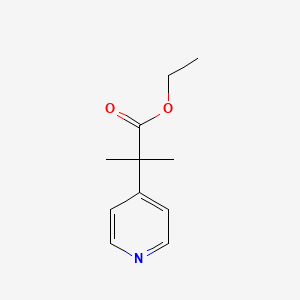![molecular formula C12H9ClN4O2S B8737769 4-Chloro-1-(4-(methylsulfonyl)phenyl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 832714-08-6](/img/structure/B8737769.png)
4-Chloro-1-(4-(methylsulfonyl)phenyl)-1H-pyrazolo[3,4-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-1-(4-(methylsulfonyl)phenyl)-1H-pyrazolo[3,4-d]pyrimidine is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities, including their potential as protein kinase inhibitors, which makes them promising candidates for cancer treatment .
Métodos De Preparación
The synthesis of 4-Chloro-1-(4-(methylsulfonyl)phenyl)-1H-pyrazolo[3,4-d]pyrimidine typically involves the chlorination of a precursor compound. For instance, one method involves the chlorination of 6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one using phosphorous oxychloride in the presence of trimethylamine . This reaction is carried out under reflux conditions to yield the desired chlorinated derivative.
Análisis De Reacciones Químicas
4-Chloro-1-(4-(methylsulfonyl)phenyl)-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including substitution reactions. For example, it can participate in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds . This reaction typically involves the use of palladium catalysts and organoboron reagents under mild conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
This compound has significant applications in scientific research, particularly in the field of medicinal chemistry. It has been studied for its potential as a cyclin-dependent kinase 2 (CDK2) inhibitor, which is a target for cancer treatment . The inhibition of CDK2 can lead to the selective targeting of tumor cells, making this compound a promising candidate for anticancer therapies. Additionally, it has been explored for its potential in other areas of biology and industry due to its diverse biological activities.
Mecanismo De Acción
The mechanism of action of 4-Chloro-1-(4-(methylsulfonyl)phenyl)-1H-pyrazolo[3,4-d]pyrimidine involves the inhibition of protein kinases, particularly CDK2 . By inhibiting CDK2, the compound interferes with the cell cycle progression, leading to the selective targeting and apoptosis of cancer cells. This inhibition is achieved through the binding of the compound to the active site of CDK2, preventing its interaction with cyclin A2 and subsequent phosphorylation of target proteins.
Comparación Con Compuestos Similares
4-Chloro-1-(4-(methylsulfonyl)phenyl)-1H-pyrazolo[3,4-d]pyrimidine can be compared to other pyrazolo[3,4-d]pyrimidine derivatives, such as pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . These compounds share similar structural features and biological activities, particularly their potential as protein kinase inhibitors. the presence of the methanesulfonyl group in this compound may confer unique properties, such as enhanced solubility and bioavailability, making it a distinct and valuable compound for research and therapeutic applications.
Propiedades
Número CAS |
832714-08-6 |
|---|---|
Fórmula molecular |
C12H9ClN4O2S |
Peso molecular |
308.74 g/mol |
Nombre IUPAC |
4-chloro-1-(4-methylsulfonylphenyl)pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C12H9ClN4O2S/c1-20(18,19)9-4-2-8(3-5-9)17-12-10(6-16-17)11(13)14-7-15-12/h2-7H,1H3 |
Clave InChI |
VOGZXNSCLWELAU-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=CC=C(C=C1)N2C3=C(C=N2)C(=NC=N3)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

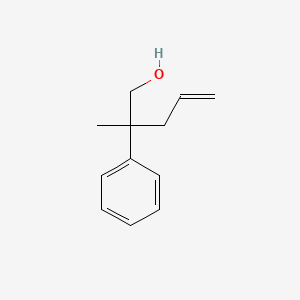
![N,N,4'-Trimethyl[1,1'-biphenyl]-4-amine](/img/structure/B8737716.png)

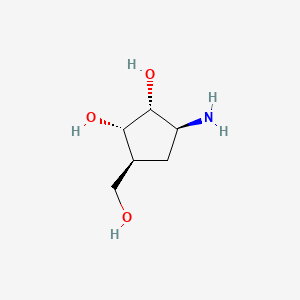

![1-[4-(3-Bromopropoxy)phenyl]acetone](/img/structure/B8737744.png)

